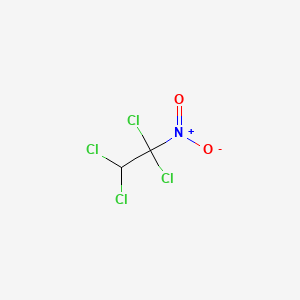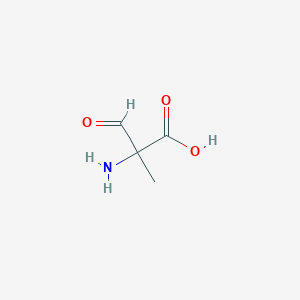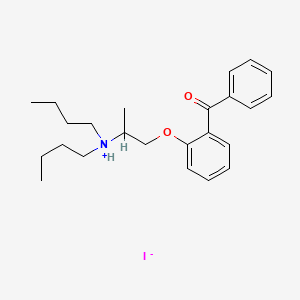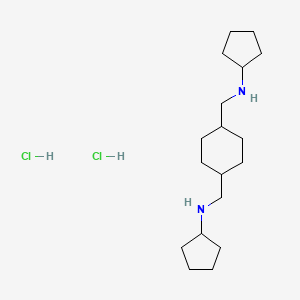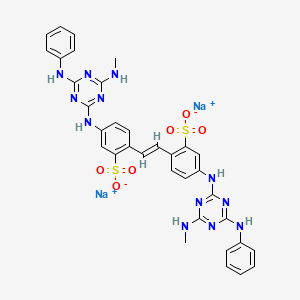
Fluorescent brightener 205
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is designed to enhance the appearance of color and whiteness in various materials by absorbing ultraviolet light and re-emitting it as visible blue light . This compound is commonly used in the textile, paper, and detergent industries to improve the brightness and whiteness of products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fluorescent Brightener 205 typically involves a multi-step process. The starting material, 2,4,6-trichloro-1,3,5-triazine, undergoes successive nucleophilic substitution reactions with aniline derivatives to form dichlorotriazinyl intermediates. These intermediates are then condensed with 4,4’-diaminostilbene-2,2’-disulfonic acid to produce bis-monochlorotriazine compounds. Finally, these compounds undergo further nucleophilic substitution with ethanolamine to yield the final product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to optimize yield and purity. The process includes steps like mixing, heating, and purification through crystallization or filtration .
Chemical Reactions Analysis
Types of Reactions: Fluorescent Brightener 205 primarily undergoes nucleophilic substitution reactions due to the presence of reactive chloro groups in the triazine ring. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Nucleophilic Substitution: Aniline derivatives, ethanolamine, and 2,4,6-trichloro-1,3,5-triazine are commonly used reagents. The reactions are typically carried out in polar solvents like water or ethanol at elevated temperatures.
Oxidation and Reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions include various triazine-stilbene derivatives, which are characterized by their fluorescent properties .
Scientific Research Applications
Fluorescent Brightener 205 has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe to study molecular interactions and reaction mechanisms.
Medicine: It is used in diagnostic assays to detect fungal infections and other pathogens.
Mechanism of Action
Fluorescent Brightener 205 is part of a broader class of optical brightening agents, including compounds like Calcofluor White, Tinopal CBS-X, and Fluorescent Brightener 28 . Compared to these compounds, this compound is unique due to its specific triazine-stilbene structure, which provides distinct fluorescent properties and stability .
Comparison with Similar Compounds
Calcofluor White: Used primarily in biological staining and diagnostic assays.
Tinopal CBS-X: Commonly used in detergents and textile applications.
Fluorescent Brightener 28: Utilized in paper and textile industries for its brightening effects.
Fluorescent Brightener 205 stands out for its versatility and effectiveness across various applications, making it a valuable compound in both scientific research and industrial processes.
Properties
CAS No. |
31900-04-6 |
|---|---|
Molecular Formula |
C34H30N12Na2O6S2 |
Molecular Weight |
812.8 g/mol |
IUPAC Name |
disodium;5-[[4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C34H32N12O6S2.2Na/c1-35-29-41-31(37-23-9-5-3-6-10-23)45-33(43-29)39-25-17-15-21(27(19-25)53(47,48)49)13-14-22-16-18-26(20-28(22)54(50,51)52)40-34-44-30(36-2)42-32(46-34)38-24-11-7-4-8-12-24;;/h3-20H,1-2H3,(H,47,48,49)(H,50,51,52)(H3,35,37,39,41,43,45)(H3,36,38,40,42,44,46);;/q;2*+1/p-2/b14-13+;; |
InChI Key |
KQIXHGNMGGYJAC-QDBORUFSSA-L |
Isomeric SMILES |
CNC1=NC(=NC(=N1)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)NC)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6.[Na+].[Na+] |
Canonical SMILES |
CNC1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)NC)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S)-1-(4-fluorophenyl)-5-oxo-5-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]pentyl] acetate](/img/structure/B13747413.png)

![N-(1-Naphthyl)-2-[(2-nitro-P-tolyl)azo]-3-oxo-3-phenylpropionamide](/img/structure/B13747428.png)
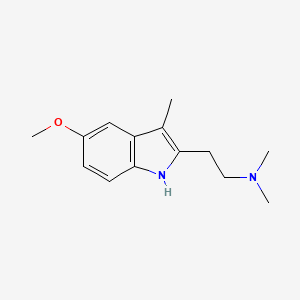
![3-Oxo-2-azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B13747432.png)
![disodium;3-[16-[[6-amino-2-[[5-amino-2-[(2-amino-3-methylbutanoyl)amino]-5-oxopentanoyl]amino]hexanoyl]amino]-10-(3-amino-3-oxopropyl)-33-(2-carboxylatoethyl)-7-[[1-[[1-[[1-(1,3-dicarboxypropylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]-3,13,20,22,28,34,40-heptamethyl-9,12,15-trioxo-4,5,18,19-tetrathia-8,11,14,24,26,31,36,39,41-nonaza-38,42-diazanidahexacyclo[21.15.1.12,37.127,30.132,35.021,25]dotetraconta-1,21,23(39),24,26,28,30,32(41),33,35,37(40)-undecaen-29-yl]propanoate;iron(2+)](/img/structure/B13747437.png)
